molecular formula C12H14O3 B6237934 benzyl 2-(prop-2-en-1-yloxy)acetate CAS No. 137238-82-5

benzyl 2-(prop-2-en-1-yloxy)acetate

Cat. No.: B6237934
CAS No.: 137238-82-5
M. Wt: 206.24 g/mol
InChI Key: SFCVYJZJSJGVLL-UHFFFAOYSA-N
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Description

Benzyl 2-(prop-2-en-1-yloxy)acetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It is an ester formed from benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. This compound is known for its applications in various scientific experiments, research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(prop-2-en-1-yloxy)acetate can be synthesized through the esterification reaction between benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(prop-2-en-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl 2-(prop-2-en-1-yloxy)acetic acid or benzyl 2-(prop-2-en-1-yloxy)acetaldehyde.

    Reduction: Benzyl 2-(prop-2-en-1-yloxy)ethanol.

    Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(prop-2-en-1-yloxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-(prop-2-en-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: An ester formed from benzyl alcohol and acetic acid, commonly used in fragrances and flavors.

    Benzyl propionate: An ester formed from benzyl alcohol and propionic acid, also used in fragrances and flavors.

Uniqueness

Benzyl 2-(prop-2-en-1-yloxy)acetate is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and physical properties compared to other benzyl esters. This structural feature allows for specific interactions and reactivity that are not observed in simpler esters like benzyl acetate or benzyl propionate .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of benzyl 2-(prop-2-en-1-yloxy)acetate can be achieved through a three-step process involving the protection of the carboxylic acid group, the alkylation of the protected acid, and the deprotection of the resulting ester.", "Starting Materials": [ "Benzyl alcohol", "2-bromoacetic acid", "Sodium hydroxide", "Propylene oxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-bromoacetic acid with benzyl alcohol in the presence of sodium hydroxide to form benzyl 2-bromoacetate.", "Step 2: Alkylation of the protected acid by reacting benzyl 2-bromoacetate with propylene oxide in the presence of sodium bicarbonate to form benzyl 2-(prop-2-en-1-yloxy)acetate.", "Step 3: Deprotection of the resulting ester by reacting benzyl 2-(prop-2-en-1-yloxy)acetate with hydrochloric acid in methanol and diethyl ether to remove the benzyl protecting group and obtain the final product, benzyl 2-(prop-2-en-1-yloxy)acetate." ] }

CAS No.

137238-82-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C12H14O3/c1-2-8-14-10-12(13)15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

SFCVYJZJSJGVLL-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)OCC1=CC=CC=C1

Purity

95

Origin of Product

United States

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